molecular formula C8H6BrNO2 B12340108 6-Bromo-3-methylbenzo[d]isoxazol-4-ol

6-Bromo-3-methylbenzo[d]isoxazol-4-ol

Katalognummer: B12340108
Molekulargewicht: 228.04 g/mol
InChI-Schlüssel: IZPARPMTRHBIKI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-Bromo-3-methylbenzo[d]isoxazol-4-ol is a chemical compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methylbenzo[d]isoxazol-4-ol typically involves the cyclization of appropriate precursors. One common method includes the use of 5-bromo-2-ethoxybenzenesulfonyl chloride and pyridine in dichloromethane (CH₂Cl₂) as a solvent . The reaction proceeds under mild conditions, often at room temperature, to yield the desired isoxazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

6-Bromo-3-methylbenzo[d]isoxazol-4-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoxazoles, while oxidation and reduction can lead to different oxidation states of the compound .

Wissenschaftliche Forschungsanwendungen

6-Bromo-3-methylbenzo[d]isoxazol-4-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-Bromo-3-methylbenzo[d]isoxazol-4-ol involves its interaction with specific molecular targets. For instance, as a bromodomain inhibitor, it binds to the acetylated lysine residues on histone proteins, thereby preventing the interaction of bromodomain-containing proteins with chromatin. This inhibition can lead to changes in gene expression and has potential therapeutic effects in cancer and inflammatory diseases .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • 5-Bromo-2-methylbenzo[d]isoxazol-4-ol
  • 6-Chloro-3-methylbenzo[d]isoxazol-4-ol
  • 6-Hydroxy-3-methylbenzo[d]isoxazol-4-ol

Uniqueness

6-Bromo-3-methylbenzo[d]isoxazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom at the 6-position and the methyl group at the 3-position of the isoxazole ring can influence its reactivity and interaction with biological targets, making it a valuable compound for research and development .

Eigenschaften

Molekularformel

C8H6BrNO2

Molekulargewicht

228.04 g/mol

IUPAC-Name

6-bromo-3-methyl-1,2-benzoxazol-4-ol

InChI

InChI=1S/C8H6BrNO2/c1-4-8-6(11)2-5(9)3-7(8)12-10-4/h2-3,11H,1H3

InChI-Schlüssel

IZPARPMTRHBIKI-UHFFFAOYSA-N

Kanonische SMILES

CC1=NOC2=CC(=CC(=C12)O)Br

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.